Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine
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Overview
Description
Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the triazole ring.
Reduction: Formation of reduced derivatives, potentially altering the electronic properties of the compound.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Scientific Research Applications
Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Thiazole: A five-membered ring containing sulfur and nitrogen, with distinct biological activities.
Uniqueness: Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
N-ethyl-2-(triazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-2-7-5-6-10-8-3-4-9-10/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
ZDBZFZQSDUGMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1N=CC=N1 |
Origin of Product |
United States |
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